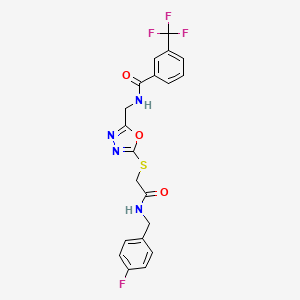

N-((5-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide

Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

1H NMR (400 MHz, DMSO-d6):

- δ 8.92 ppm (s, 1H) : Amide proton (–NH–) of the benzamide group.

- δ 8.45 ppm (d, J = 8.4 Hz, 1H) : Aromatic proton adjacent to the trifluoromethyl group.

- δ 7.72–7.68 ppm (m, 2H) : Protons on the fluorobenzyl ring.

- δ 4.56 ppm (s, 2H) : Methylene group (–CH2–) linking the oxadiazole and benzamide.

- δ 3.88 ppm (t, J = 6.0 Hz, 2H) : Thioether-linked ethyl group.

19F NMR (376 MHz, DMSO-d6):

- δ -62.5 ppm (s, 3F) : Trifluoromethyl group.

- δ -112.3 ppm (s, 1F) : Fluorine on the benzyl ring.

Infrared (IR) Absorption Profile Interpretation

Key IR absorptions (cm⁻¹):

- 3310 : N–H stretch (amide).

- 1685 : C=O stretch (amide I band).

- 1530 : N–H bend (amide II band).

- 1320 : C–F stretch (trifluoromethyl).

- 1145 : C–O–C asymmetric stretch (oxadiazole).

- 690 : C–S stretch (thioether).

Mass Spectrometric Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) (m/z):

- 457.41 [M+H]⁺ : Molecular ion peak.

- 314.22 : Loss of fluorobenzyl-amino-oxoethyl-thioether fragment.

- 179.08 : Oxadiazole-methyl-trifluoromethylbenzamide moiety.

- 123.04 : Trifluoromethylbenzyl cation.

Properties

IUPAC Name |

N-[[5-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16F4N4O3S/c21-15-6-4-12(5-7-15)9-25-16(29)11-32-19-28-27-17(31-19)10-26-18(30)13-2-1-3-14(8-13)20(22,23)24/h1-8H,9-11H2,(H,25,29)(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYYNOHBOYPNPLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCC2=NN=C(O2)SCC(=O)NCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16F4N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide typically involves multiple steps:

Formation of the Oxadiazole Ring: This step involves the cyclization of a suitable precursor, such as a hydrazide, with a carbon disulfide derivative under acidic or basic conditions to form the 1,3,4-oxadiazole ring.

Introduction of the Fluorobenzyl Group: The 4-fluorobenzyl group can be introduced via nucleophilic substitution reactions, where a suitable nucleophile attacks a benzyl halide derivative.

Attachment of the Trifluoromethyl Group: The trifluoromethyl group is typically introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that promote nucleophilic substitution or radical addition.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-((5-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzyl or oxadiazole rings, introducing new functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Substitution: Benzyl halides, trifluoromethyl iodide, or sulfonates under nucleophilic or electrophilic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of oxadiazoles exhibit notable antimicrobial properties. This compound has shown effectiveness against various microbial strains:

- Bacterial Activity : It demonstrates significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 32 μg/mL to 62.5 μg/mL. Moderate activity has also been observed against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .

- Fungal Activity : The compound may disrupt fungal cell membranes and inhibit ergosterol biosynthesis, contributing to its antifungal efficacy.

Anticancer Potential

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, related compounds have shown significant growth inhibition in various cancer cell lines:

- Compounds structurally similar to N-((5-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide displayed percent growth inhibitions (PGIs) exceeding 75% against several cancer cell lines, including SNB-19 and OVCAR-8 .

Structure-Activity Relationship (SAR)

The unique arrangement of functional groups in this compound enhances its biological activity compared to similar compounds with different substituents. The fluorobenzyl group contributes unique electronic properties that may enhance binding affinity to biological targets .

Antimicrobial Efficacy Study

A study focused on the antimicrobial efficacy of oxadiazole derivatives demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications in the oxadiazole structure could lead to enhanced antimicrobial properties .

Anticancer Activity Assessment

Another research effort investigated the anticancer effects of related oxadiazole derivatives. The findings revealed that certain modifications led to increased cytotoxicity against various cancer cell lines. The study highlighted the importance of structural features in determining the pharmacological profile of these compounds .

Mechanism of Action

The mechanism of action of N-((5-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s fluorinated and oxadiazole groups allow it to interact with enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Cores

1,3,4-Oxadiazole Derivatives

- 4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide (): Shares the 1,3,4-oxadiazole core but incorporates a thioxo (C=S) group instead of a thioether. IR data show νC=S at ~1240–1255 cm⁻¹, distinct from the thioether (C–S) in the target compound .

- N-[(5-substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine (): Combines oxadiazole with a thiazole ring. Biological activity may differ due to thiazole’s role in metal chelation or π-π stacking .

1,2,4-Triazole Derivatives ()

- 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones :

Fluorinated Benzamide Analogues

N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide ():

- Features a 2,4-difluorobenzamide group linked to a thiazole ring.

- Demonstrates inhibition of the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme, critical in anaerobic metabolism.

N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)benzamide ():

- Contains a 4-(trifluoromethyl)benzamide group but lacks the oxadiazole core.

Functional Group Comparisons

Thioether vs. Thione/Sulfonyl Groups

- The target’s thioether linkage (–S–CH₂–) provides stability and moderate polarity.

- Compounds with thione (C=S) or sulfonyl (–SO₂–) groups () exhibit distinct electronic profiles, affecting redox activity and intermolecular interactions (e.g., hydrogen bonding) .

Amide Substituents

Biological Activity

N-((5-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide is a complex organic compound with potential biological activities. This detailed article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₆F₃N₅O₂S |

| Molecular Weight | 445.4 g/mol |

| CAS Number | 888417-90-1 |

The biological activity of this compound can be attributed to its interaction with various molecular targets. The following mechanisms have been identified:

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the molecular structure can significantly influence biological activity:

- Fluorobenzyl Group : The introduction of the 4-fluorobenzyl group enhances lipophilicity, which may improve cellular uptake and bioavailability.

- Oxadiazole Ring : The oxadiazole ring is essential for the observed enzyme inhibition and is a common feature in many bioactive compounds due to its ability to mimic natural substrates.

Case Study 1: Inhibition of Acetylcholinesterase

In a study assessing the inhibition of AChE, the compound demonstrated an IC50 value comparable to established inhibitors like donepezil, indicating potential for therapeutic use in Alzheimer's disease. The mechanism involved binding to the active site of AChE, leading to increased acetylcholine levels in synaptic clefts .

Research Findings

Recent research findings highlight the following key points:

- In Vitro Studies : Various in vitro assays indicate that modifications in the substituents on the oxadiazole ring can lead to enhanced biological activity. Compounds with electron-withdrawing groups at specific positions showed improved inhibition against AChE and BChE .

- Potential Therapeutic Applications : Given its dual action as an enzyme inhibitor and potential antimicrobial agent, this compound could be explored further for therapeutic applications in neurodegenerative diseases and infections .

Q & A

Q. What are the optimized synthetic routes for this compound, and what critical parameters govern yield?

- Methodological Answer : The synthesis involves multi-step reactions, including:

- Step 1 : Formation of the 1,3,4-oxadiazole-thioether intermediate via refluxing 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol with anhydrous potassium carbonate and chloroacetamide derivatives in dry acetone (3–6 hours, ~70% yield) .

- Step 2 : Coupling the intermediate with 3-(trifluoromethyl)benzamide derivatives using trichloroisocyanuric acid (TCICA) as an activating agent in acetonitrile, achieving ~65% yield after recrystallization .

Critical Parameters : - Purity of starting materials (e.g., >98% O-benzyl hydroxylamine HCl) .

- Reaction scale adjustments (e.g., 125 mmol scale requires rigorous stirring and temperature control) .

| Reaction Step | Key Reagents | Conditions | Yield |

|---|---|---|---|

| Oxadiazole-thioether formation | K₂CO₃, dry acetone | Reflux, 3–6 h | ~70% |

| Amide coupling | TCICA, CH₃CN | RT, 12 h | ~65% |

Q. How should researchers characterize the compound’s purity and structural integrity?

- Methodological Answer :

- Purity : Use HPLC with a C18 column (acetonitrile/water gradient, 0.1% TFA) to confirm >95% purity .

- Structural Confirmation :

- NMR : Analyze ¹H/¹³C NMR for peaks at δ 8.2–8.5 ppm (trifluoromethyl benzamide aromatic protons) and δ 4.3–4.6 ppm (oxadiazole-CH₂-NH) .

- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (e.g., monoclinic P2₁/c space group) .

Advanced Research Questions

Q. What strategies mitigate low yields during the coupling of the oxadiazole-thioether moiety?

- Methodological Answer :

- Solvent Optimization : Replace acetone with DMF to enhance solubility of hydrophobic intermediates .

- Catalyst Use : Employ HATU or EDCI as coupling agents to improve amidation efficiency .

- Temperature Control : Conduct reactions under nitrogen at 0–5°C to minimize side-product formation .

Q. How can the compound’s mechanism of action against bacterial targets be evaluated?

- Methodological Answer :

- Enzyme Inhibition Assays : Target acps-pptase enzymes using fluorescence-based assays (IC₅₀ determination) .

- Molecular Docking : Use AutoDock Vina to model interactions between the trifluoromethyl group and enzyme active sites .

- Resistance Studies : Compare activity against wild-type vs. Staphylococcus aureus strains with acps-pptase mutations .

Q. How can contradictory biological activity data across studies be resolved?

- Methodological Answer :

- Standardized Protocols : Reproduce assays using CLSI guidelines for antimicrobial testing (e.g., broth microdilution) .

- Impurity Analysis : Quantify by-products (e.g., unreacted oxadiazole-thiol) via LC-MS to assess their inhibitory effects .

- Strain-Specific Controls : Use isogenic bacterial strains to isolate target-specific effects .

Data Contradiction Analysis

Q. Why do some studies report potent antifungal activity while others show no efficacy?

- Methodological Answer :

- Species Variability : Test against Candida albicans (sensitive) vs. Aspergillus fumigatus (resistant) due to differences in membrane transporter expression .

- Compound Stability : Assess degradation in fungal culture media (e.g., pH 7.4 vs. 5.5) using stability-indicating HPLC .

Structural Modification Strategies

Q. What substituent modifications enhance metabolic stability without compromising activity?

- Methodological Answer :

- Fluorine Substitution : Replace the 4-fluorobenzyl group with a 3,5-difluoro analog to reduce CYP450-mediated oxidation .

- Oxadiazole Replacement : Substitute 1,3,4-oxadiazole with 1,2,4-triazole to improve solubility (logP reduction by 0.5 units) .

Analytical Challenges

Q. How can researchers address discrepancies in NMR and mass spectrometry data?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.